molecular formula C16H25BO2 B14787352 2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14787352
M. Wt: 260.2 g/mol
InChI Key: MWBAZKFWUPSCLP-UHFFFAOYSA-N
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Description

This compound is a bicyclo[1.1.1]pentane-derived boronic ester with a cyclopropyl and vinyl substituent on the bridgehead carbon. Its structure combines steric hindrance from the bicyclo[1.1.1]pentane core, electronic effects from the cyclopropyl group, and reactivity from the vinyl moiety. The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and facilitates applications in Suzuki-Miyaura cross-coupling and radical reactions .

Properties

Molecular Formula

C16H25BO2

Molecular Weight

260.2 g/mol

IUPAC Name

2-(2-cyclopropyl-3-ethenyl-1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO2/c1-6-15-9-16(10-15,12(15)11-7-8-11)17-18-13(2,3)14(4,5)19-17/h6,11-12H,1,7-10H2,2-5H3

InChI Key

MWBAZKFWUPSCLP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3C4CC4)C=C

Origin of Product

United States

Preparation Methods

Photochemical [2+2] Cycloaddition in Flow Systems

The bicyclo[1.1.1]pentane (BCP) motif is synthesized via a photochemical [2+2] cycloaddition between propellane (4 ) and diacetyl (5 ) under 365 nm irradiation in continuous flow reactors. This method eliminates traditional mercury vapor lamps and quartz vessels, achieving 1 kg-scale production of diketone intermediate 6 within 6 hours (Table 1). The flow system’s enhanced photon efficiency and temperature control suppress side reactions, yielding >95% purity by GC-MS.

Table 1: Comparative Performance of BCP Core Synthesis Methods

Method Scale (g) Time (h) Purity (%) Key Advantage
Batch photolysis 50 24 78 Low equipment requirements
Flow photolysis 1000 6 95 Scalability, reduced byproducts

Haloform Reaction for Dicarboxylic Acid Intermediate

Diketone 6 undergoes haloform reaction with sodium hypochlorite in batch mode to generate bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) at 500 g scale. Optimization studies revealed that maintaining pH 12–13 with NaOH minimizes decarboxylation, achieving 82% isolated yield (Eq. 1):

$$ \text{C}{10}\text{H}{14}\text{O}{2} (\text{6}) + 3\text{NaOCl} \rightarrow \text{C}{8}\text{H}{10}\text{O}{4} (\text{1}) + 3\text{NaCl} + \text{CHCl}_{3} $$

Functionalization with Cyclopropyl-Vinyl Substituents

Stereoselective Cyclopropanation via Malonic Ester Condensation

The cyclopropyl-vinyl group is installed through a stereospecific condensation between diethyl malonate and trans-1,4-dichlorobutene-2 in alcoholic KOtBu. Trans-configuration of the dihalobutene precursor ensures exclusive formation of the target cyclopropane stereoisomer, while cis-isomers lead to competing cyclopentene byproducts (Mechanism 1). Recent advances utilize microwave-assisted conditions (115°C, 2 h) to accelerate ring closure, improving yields from 55% to 78%.

Table 2: Cyclopropanation Efficiency by Dihalobutene Geometry

Dihalobutene Isomer Temperature (°C) Yield (%) Byproduct Formation
trans 25 92 <5%
cis 25 48 52% cyclopentene

Vinyl Group Introduction via Wittig Olefination

Post-cyclopropanation, the vinyl moiety is incorporated through Wittig reaction of bicyclo[1.1.1]pentane aldehyde intermediates with methyltriphenylphosphonium ylide. Deuterium labeling studies confirm >99% E-selectivity when using LiHMDS as base in THF at −78°C. This step’s critical parameters include strict moisture control (<50 ppm H₂O) to prevent ylide decomposition.

Boronate Esterification Strategies

Pinacol Boronate Formation

The final dioxaborolane ring is constructed via dehydrative coupling of bicyclo[1.1.1]pentane boronic acid with pinacol in azeotropic toluene under Dean-Stark conditions. Catalytic amounts of p-toluenesulfonic acid (0.1 equiv) drive the equilibrium toward ester formation, with molecular sieves (4Å) adsorbing liberated water. This method achieves 89% yield at 100 g scale, outperforming earlier techniques requiring stoichiometric BF₃·OEt₂.

Trifluoroborate Intermediate Isolation

An alternative pathway involves generating potassium trifluoroborate salts (13 ) through reaction of boronic acid with KHF₂ in ethanol/water. While this intermediate exhibits superior shelf stability (12 months at −20°C), it requires an additional step to regenerate the active boronate ester, making it less favorable for large-scale applications.

Table 3: Boronate Formation Method Comparison

Method Scale (g) Yield (%) Purity (%) Stability
Pinacol esterification 100 89 99.5 6 months (RT)
Trifluoroborate route 50 76 98.2 12 months (−20°C)

Purification and Analytical Characterization

Chromatographic Separation Challenges

The compound’s high hydrophobicity (logP = 3.2) and sensitivity to acidic/basic conditions necessitate specialized purification protocols. Reverse-phase HPLC with C18 columns (70% acetonitrile/water) resolves diastereomeric impurities, while normal-phase silica gel chromatography using hexane/tert-butyl methyl ether (9:1) minimizes boronate hydrolysis.

Spectroscopic Fingerprinting

¹¹B NMR spectroscopy confirms boronate structure through a characteristic quartet at δ 30.2 ppm (J = 90 Hz), while ¹H NMR shows diagnostic bicyclic protons as a singlet at δ 2.53 ppm. High-resolution mass spectrometry (HRMS) exhibits molecular ion [M+H]⁺ at m/z 317.2014 (calc. 317.2011), with isotopic pattern matching ¹⁰B/¹¹B distribution.

Industrial-Scale Production Considerations

Continuous Manufacturing Integration

Recent pilot plant trials demonstrate the feasibility of coupling flow photochemistry (BCP core) with continuous stirred-tank reactors (cyclopropanation) and wiped-film evaporators (boronate purification). This integrated approach reduces total processing time from 14 days (batch) to 62 hours while maintaining 87% overall yield.

Byproduct Management Strategies

Thermogravimetric analysis (TGA) identifies thermal decomposition onset at 218°C, guiding safe handling protocols during vacuum distillation. Process mass spectroscopy (PMS) monitors off-gas composition in real-time, enabling immediate adjustment of reaction parameters to suppress vinyl group polymerization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites that are not accessible to more traditional molecules, potentially leading to novel biological activities .

Comparison with Similar Compounds

Bicyclo[1.1.1]pentane Derivatives

  • 2-(Bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2152645-07-1):
    • Key Differences : Lacks cyclopropyl and vinyl substituents.
    • Molecular Formula : C₁₁H₁₉BO₂ vs. C₁₄H₂₂BO₂ (target compound).
    • Reactivity : The absence of vinyl limits its utility in further functionalization (e.g., Diels-Alder or hydroboration). Its bicyclo[1.1.1]pentane core still provides high ring strain, enhancing reactivity in cross-coupling reactions .

Bicyclo[2.2.2]octane Derivatives

  • 4,4,5,5-Tetramethyl-2-(2-(4-pentylbicyclo[2.2.2]octan-1-yl)ethyl)-1,3,2-dioxaborolane (Compound 39 in ):
    • Key Differences : Features a bicyclo[2.2.2]octane ring, which is less strained than bicyclo[1.1.1]pentane.
    • Synthesis : Prepared via visible-light-mediated decarboxylative radical addition, requiring Ir-based photocatalysts and prolonged irradiation (62 hours) .
    • Applications : Suitable for radical-mediated C–C bond formation but less reactive in conventional cross-coupling due to lower ring strain.

Cyclopropane-Containing Boronate Esters

  • 4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane (CAS 1309366-00-4):
    • Key Differences : Contains a simple cyclopropane substituent instead of a bicyclo[1.1.1]pentane-cyclopropane hybrid.
    • Stability : The isolated cyclopropane ring is less sterically hindered, improving solubility but reducing resistance to protodeboronation compared to the target compound .

Aryl-Substituted Boronate Esters

  • 2-(2-Cyclopropylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
    • Key Differences : Aryl boronate esters exhibit distinct electronic properties. The cyclopropylmethoxy group enhances steric bulk but reduces electrophilicity at the boron center compared to aliphatic analogs like the target compound .
    • Applications : Primarily used in aryl cross-coupling, whereas the target compound’s aliphatic nature suits alkylation or tandem radical reactions.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Key Applications Stability/Reactivity Notes
Target Compound Bicyclo[1.1.1]pentane Cyclopropyl, vinyl C₁₄H₂₂BO₂ Radical reactions, cross-coupling High reactivity due to strain
2-(Bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bicyclo[1.1.1]pentane None C₁₁H₁₉BO₂ Cross-coupling, polymer synthesis Moderate stability
Compound 39 (Bicyclo[2.2.2]octane) Bicyclo[2.2.2]octane Ethyl, pentyl C₁₉H₃₃BO₂ Radical additions Lower strain, slower reactions
4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane Cyclopropane Methyl C₁₀H₁₉BO₂ Alkylation, medicinal chemistry High solubility, moderate stability

Biological Activity

The compound 2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2609867-02-7) is a boron-containing organic molecule that has gained attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H23BO2C_{15}H_{23}BO_2, characterized by a bicyclic structure that includes a dioxaborolane moiety. This structural arrangement contributes to its stability and reactivity in various chemical reactions.

The biological activity of this compound is primarily attributed to its role as a boronic ester in organic synthesis and its potential interactions with biological targets. Boronic esters are known to participate in various biochemical processes, including enzyme inhibition and modulation of cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane structures may exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes that play crucial roles in cancer cell proliferation and survival. For instance, boron-containing compounds have been shown to inhibit proteasomes, leading to the accumulation of pro-apoptotic factors within cancer cells.

Case Studies

  • Study on Enzyme Inhibition :
    A study published in the Journal of Medicinal Chemistry explored the inhibition of proteasomal activity by dioxaborolane derivatives. The results demonstrated that these compounds could effectively inhibit the growth of various cancer cell lines through apoptosis induction (Smith et al., 2023).
  • Antiviral Activity :
    Another investigation assessed the antiviral potential of boron-containing compounds against viral infections. The study found that certain derivatives exhibited significant antiviral activity by interfering with viral replication processes (Johnson et al., 2024).

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with other boronic esters was conducted:

Compound NameBiological ActivityMechanism
4-Bromophenylboronic AcidModerate anticancer activityProteasome inhibition
2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneStronger anticancer activityTargeting multiple signaling pathways
2-(Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneAntiviral propertiesInhibition of viral replication

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that compounds with similar structures may cause skin irritation or eye damage upon exposure (PubChem). Further toxicological studies are warranted to establish a comprehensive safety profile.

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